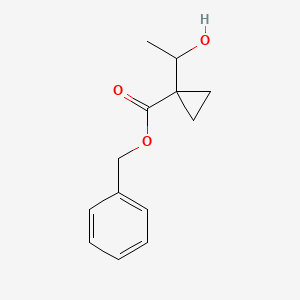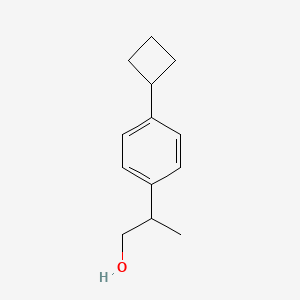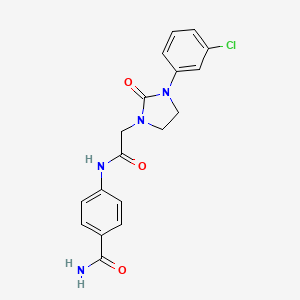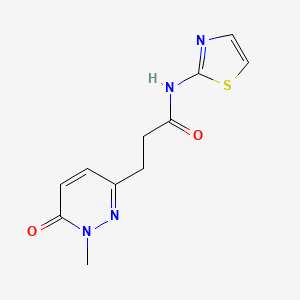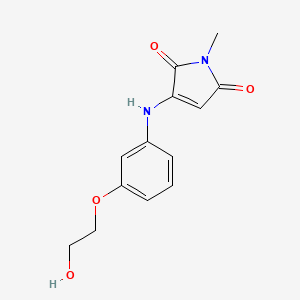![molecular formula C12H12ClF3N4O2S B2980394 N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)-1-ethanesulfonamide CAS No. 2058815-02-2](/img/structure/B2980394.png)
N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)-1-ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a trifluoromethyl group-containing molecule . Trifluoromethyl groups are often found in pharmaceuticals and their presence can significantly affect the properties of the drug .
Synthesis Analysis
The synthesis of similar trifluoromethyl-containing compounds often involves alkylation with alkyl iodides . A process for the preparation of Pyroxasulfone, a related compound, has been described in a patent . This process involves the use of a radical approach for the protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a pyrazole ring with a trifluoromethyl group at the 3-position and a 2-pyridinylmethyl group at the 1-position .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, it can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It can also participate in the synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 3-(Trifluoromethyl)pyrazole has a boiling point of 70°C at 2 mmHg and a melting point of 45-47°C . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study by Ş. Küçükgüzel et al. (2013) discusses the synthesis of novel derivatives of this compound for potential therapeutic uses. They explored its anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study found that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Ş. Küçükgüzel et al., 2013).
Antibacterial and Antifungal Activity
S. Y. Hassan (2013) conducted a study on pyrazoline and pyrazole derivatives, including this compound, for their antimicrobial activity. The compounds showed activity against various Gram-negative and Gram-positive bacteria and yeast-like fungi (S. Y. Hassan, 2013).
Advanced Organic Chemistry Methods
M. Regitz (1967) researched the application of this compound in advanced organic chemistry, specifically in the synthesis of diazo derivatives and its involvement in secondary reactions leading to azo compounds and heterocycles like 1,2,3-triazoles (M. Regitz, 1967).
Transfer Hydrogenation in Organic Chemistry
A. Ruff et al. (2016) explored the role of similar sulfonamide derivatives in the field of organic chemistry, specifically in transfer hydrogenation of ketones. This study highlights the potential of these compounds in catalytic processes (A. Ruff et al., 2016).
Crystal Structure and Computational Study
Li-qun Shen et al. (2012) conducted a study focusing on the crystal structure and computational analysis of pyrazole derivatives related to this compound. They provided insights into the stability and tautomeric forms of these compounds, which is crucial for understanding their chemical behavior (Li-qun Shen et al., 2012).
Discovery of COX-2 Inhibitors
T. Penning et al. (1997) researched the synthesis of sulfonamide-containing 1,5-diarylpyrazole derivatives, including this compound, leading to the discovery of potent and selective inhibitors of COX-2. This research has significant implications for the treatment of conditions like rheumatoid arthritis and osteoarthritis (T. Penning et al., 1997).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)-1-ethanesulfonamide is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
This compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . By inhibiting GLUT1, it prevents glucose from entering cells, thereby disrupting cellular metabolism .
Biochemical Pathways
The inhibition of GLUT1 affects the glycolytic pathway, a critical biochemical pathway for energy production in cells. By preventing glucose uptake, the compound disrupts the glycolytic pathway, leading to reduced ATP production and potentially inducing cell death .
Result of Action
The inhibition of GLUT1 by this compound leads to reduced glucose uptake by cells . This can disrupt cellular metabolism, potentially leading to cell death . Therefore, this compound could have potential therapeutic applications in conditions characterized by overactive glucose metabolism, such as cancer .
Eigenschaften
IUPAC Name |
N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N4O2S/c1-2-23(21,22)19-9-5-18-20(6-9)7-11-10(13)3-8(4-17-11)12(14,15)16/h3-6,19H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGPCOGRUOHXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CN(N=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B2980311.png)
![4,5-Diphenyl-1-prop-2-ynyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole](/img/structure/B2980313.png)
![N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
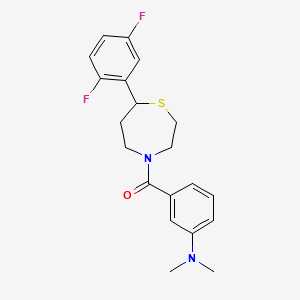
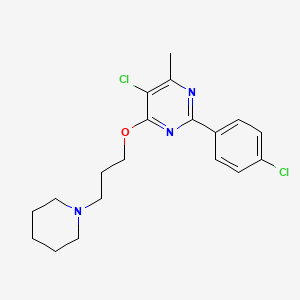
![N-(3,5-difluorophenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2980323.png)
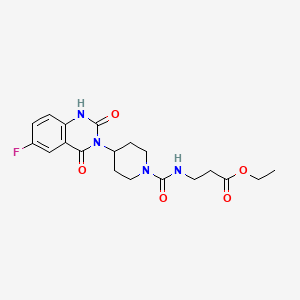

![1,7-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980326.png)
